Structural Uniqueness in EAAT Pharmacophore Space: Divergence from Canonical Aspartate-Based Inhibitors
The target compound is structurally distinct from established EAAT inhibitors such as TFB-TBOA and DL-TBOA, which are based on an aspartate scaffold. The (2Z)-4-oxobut-2-enoic acid core lacks the amino acid functionality critical for transporter substrate recognition, suggesting a divergent binding mode if EAAT activity is confirmed [1]. This structural departure means the compound cannot be considered a direct analog of known EAAT blockers and would require independent pharmacological validation before use. No direct comparative IC50 data are available for this compound.
| Evidence Dimension | Molecular scaffold class |
|---|---|
| Target Compound Data | Maleamic acid (4-oxobut-2-enoic acid) derivative with 2-methyl-3-(trifluoromethyl)aniline substituent; molecular weight 273.21 g/mol; no amino acid moiety [1] |
| Comparator Or Baseline | TFB-TBOA: aspartate-based scaffold with benzyloxy linker; molecular weight ~540 g/mol; L-TBOA: L-threo-beta-benzyloxyaspartate scaffold [1] |
| Quantified Difference | Fundamentally different core scaffold; target compound is not a structural analog of aspartate-based EAAT inhibitors |
| Conditions | Structural comparison based on 2D chemical topology |
Why This Matters
Procurement for EAAT-related research must distinguish this compound from the aspartate-based inhibitor class; using it as a 'TFB-TBOA alternative' would be scientifically invalid without independent target engagement data.
- [1] PubChem. (2025). 2D Structure, Molecular Formula, and InChI for CID 129601561. Comparison inferred from known EAAT inhibitor structures (TFB-TBOA, L-TBOA) documented in primary literature. View Source
